molecular formula C8H10N2O B3176533 (E)-ethyl N-pyridin-2-ylformimidate CAS No. 99790-41-7

(E)-ethyl N-pyridin-2-ylformimidate

Cat. No.: B3176533
CAS No.: 99790-41-7
M. Wt: 150.18 g/mol
InChI Key: QDUQSJFBYQEXHH-UHFFFAOYSA-N
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Description

(E)-ethyl N-pyridin-2-ylformimidate is an organic compound that belongs to the class of formimidates It is characterized by the presence of a pyridine ring attached to a formimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl N-pyridin-2-ylformimidate typically involves the reaction of pyridine-2-carboxaldehyde with ethyl formimidate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl N-pyridin-2-ylformimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the formimidate group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce ethyl N-pyridin-2-ylamine.

Scientific Research Applications

(E)-ethyl N-pyridin-2-ylformimidate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formimidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl N-pyridin-2-ylformimidate involves its interaction with specific molecular targets. The formimidate group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxaldehyde: A precursor in the synthesis of (E)-ethyl N-pyridin-2-ylformimidate.

    Ethyl formimidate: Another precursor used in the synthesis.

    Pyridine derivatives: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and formimidate group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl N-pyridin-2-ylmethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-7-10-8-5-3-4-6-9-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUQSJFBYQEXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699552
Record name Ethyl pyridin-2-ylmethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99790-41-7
Record name Ethyl pyridin-2-ylmethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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